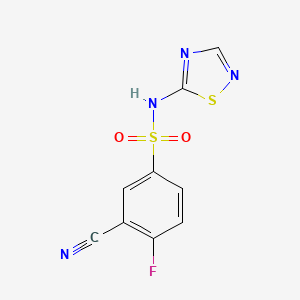
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
概要
説明
“3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide” is a chemical compound with the molecular formula C9H5FN4O2S2 . It is a solid substance and is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,2,4-thiadiazol-5-amine with 3-cyano-4-fluorobenzene sulfonyl chloride . The reaction is carried out in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78°C . The reaction mixture is stirred for several hours at 20°C before being poured into an aqueous solution of hydrogen chloride .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C18H15FN4O4S2/c1-26-14-4-3-12 (17 (8-14)27-2)10-23 (18-21-11-22-28-18)29 (24,25)15-5-6-16 (19)13 (7-15)9-20/h3-8,11H,10H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,2,4-thiadiazol-5-amine with 3-cyano-4-fluorobenzene sulfonyl chloride in anhydrous THF . The reaction is carried out under a nitrogen atmosphere at -78°C .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 434.46 . It is stored at room temperature .科学的研究の応用
Gastroprotective Properties of Ebrotidine
Ebrotidine is noted for its unique combination of H2-receptor antagonist properties and cytoprotective effects, unrelated to endogenous prostaglandin production. Its capability to enhance gastric mucosal defense mechanisms through various biochemical pathways makes it a potential candidate for ulcer disease treatment (Slomiany, Piotrowski, & Slomiany, 1997).
Synthetic Utilities of O-Phenylenediamines
This review focuses on the synthesis methods and biological applications of azolylthiazoles, indicating the versatility of thiadiazole compounds in medicinal chemistry. The synthesis approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines showcase the compound's potential as a precursor for various biologically active molecules (Ibrahim, 2011).
Thiadiazole Compounds: Chemistry, Synthesis, and Biological Activities
Thiadiazoles exhibit a wide range of applications, from organic synthesis to pharmaceuticals. This review encapsulates the developments in thiadiazole chemistry, including their roles as oxidation inhibitors, cyanine dyes, and metal chelating agents, highlighting their significance in drug development due to their extensive biological activities (Asif, 2016).
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives, including those with a thiadiazole moiety, have shown potential in antibacterial activities against various strains. This review suggests the quinazoline nucleus as a promising scaffold for medicinal chemistry, capable of overcoming antibiotic resistance challenges (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Safety and Hazards
将来の方向性
The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This could indicate potential future directions for the study and application of “3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide”.
特性
IUPAC Name |
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN4O2S2/c10-8-2-1-7(3-6(8)4-11)18(15,16)14-9-12-5-13-17-9/h1-3,5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEFNWFOCLULGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NC=NS2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



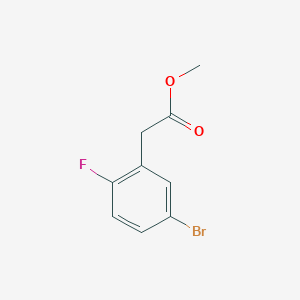
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B1426988.png)
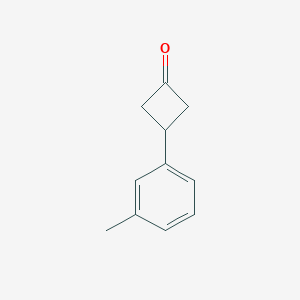

![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
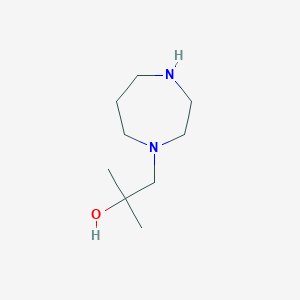


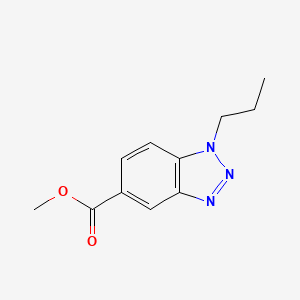
![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)


![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)